molecular formula C8H9FO B14834963 3-Ethyl-5-fluorophenol

3-Ethyl-5-fluorophenol

Cat. No.: B14834963
M. Wt: 140.15 g/mol
InChI Key: KNMHJNXVGBQIDV-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluorophenol is a fluorinated phenolic compound featuring an ethyl group at the 3-position and a fluorine atom at the 5-position on the aromatic ring.

Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

3-ethyl-5-fluorophenol

InChI

InChI=1S/C8H9FO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2H2,1H3

InChI Key

KNMHJNXVGBQIDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluorophenol typically involves the fluorination of 3-ethylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The ethyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

3-Ethyl-5-fluorophenol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active phenols.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 3-Ethyl-5-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Ethyl-5-fluorophenol with two fluorinated aromatic compounds from the provided evidence, focusing on substituent effects, synthesis methods, and analytical data.

3-(3-Fluorophenyl)-5-methoxy-2-methyl-4H-chromen-4-one (from )

  • Substituents: A 3-fluorophenyl group, 5-methoxy, and 2-methyl substituents on a chromenone backbone.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using 3-fluorophenylboronic acid and a palladium catalyst (Tetrakis(triphenylphosphine)palladium(0)) under reflux conditions. This highlights the utility of cross-coupling reactions for introducing aryl fluoride groups .
  • Key Differences: Unlike this compound, this compound contains a methoxy group (electron-donating) and a chromenone core, which may enhance thermal stability and alter π-electron conjugation. The ethyl group in this compound, by contrast, introduces steric bulk without significant electronic donation.

5-Fluoro-3-(phenylselanyl)-1H-indole (3ga) (from )

  • Substituents : A fluorine atom at the 5-position and a phenylselanyl group at the 3-position on an indole scaffold.
  • Synthesis : Synthesized via column chromatography (petroleum ether:ethyl acetate = 10:1) with a 96% yield, demonstrating efficient purification of fluorinated heterocycles. GC-MS data (m/z 302.95) confirms molecular weight and purity .
  • Key Differences: The phenylselanyl group introduces selenium-based reactivity, which is absent in this compound. Additionally, the indole core provides a nitrogen-containing heterocycle, contrasting with the simple phenolic structure of this compound.

Table 1: Comparative Analysis of Fluorinated Aromatic Compounds

Compound Core Structure Substituents Synthesis Method Yield/Purity Reference
3-(3-Fluorophenyl)-5-methoxy-2-methyl-4H-chromen-4-one Chromenone 3-fluorophenyl, 5-methoxy Suzuki coupling, reflux Not specified
5-Fluoro-3-(phenylselanyl)-1H-indole Indole 5-fluoro, 3-phenylselanyl Column chromatography 96% yield, GC-MS 302.95
This compound Phenol 3-ethyl, 5-fluoro Inferred: Alkylation/Fries rearrangement Not available in evidence

Key Research Findings and Implications

Substituent Effects: Fluorine’s electron-withdrawing nature enhances acidity in phenolic systems (e.g., this compound) compared to methoxy or alkyl groups.

Ethylation of phenols might require alkyl halides or Friedel-Crafts alkylation. High-yield chromatographic purification () suggests similar methods could optimize isolation of this compound.

Analytical Characterization: GC-MS (as in ) and NMR spectroscopy are critical for verifying molecular weight and substituent positions in fluorinated phenols.

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